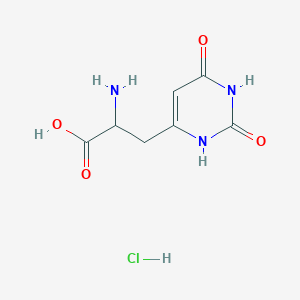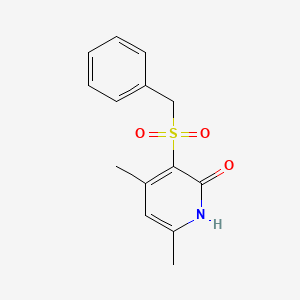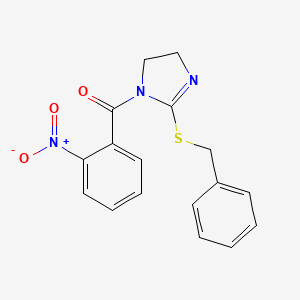
2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a benzylsulfanyl group, a nitrobenzoyl group, and a dihydroimidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Benzylsulfanyl Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then treated with a base to yield benzylsulfanyl.
Formation of the Nitrobenzoyl Group: This step involves the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride.
Formation of the Dihydroimidazole Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable reagent to form the dihydroimidazole ring.
Coupling Reactions: The final step involves coupling the benzylsulfanyl group and the nitrobenzoyl group with the dihydroimidazole ring under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Common nucleophiles include thiols (RSH) and amines (RNH₂).
Major Products Formed
Oxidation: Benzylsulfoxide or benzylsulfone.
Reduction: 2-(benzylsulfanyl)-1-(2-aminobenzoyl)-4,5-dihydro-1H-imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group may interact with thiol groups in proteins, while the nitrobenzoyl group may participate in hydrogen bonding or electrostatic interactions. The dihydroimidazole ring may provide structural stability and facilitate binding to specific sites on the target molecule.
相似化合物的比较
Similar Compounds
- 2-(methylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- 2-(ethylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole
Uniqueness
2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole is unique due to the specific combination of functional groups and their spatial arrangement. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.
属性
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(14-8-4-5-9-15(14)20(22)23)19-11-10-18-17(19)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXYVAOAXHSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
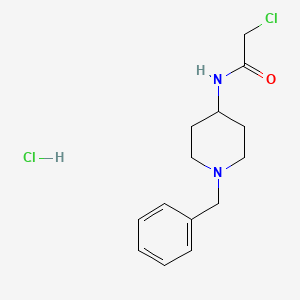

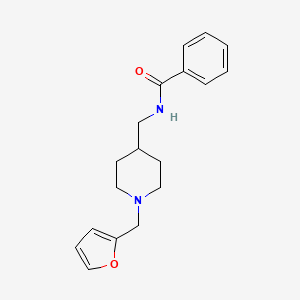
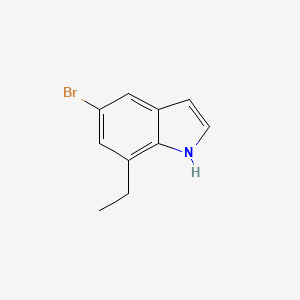
![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2690583.png)
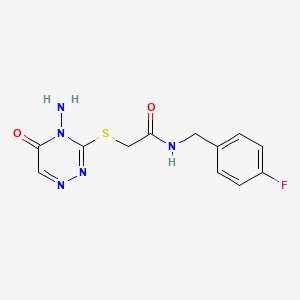
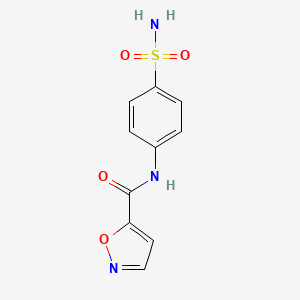
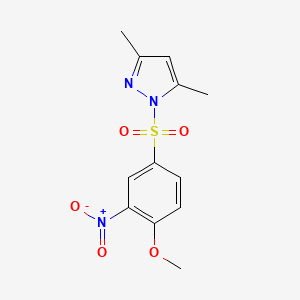
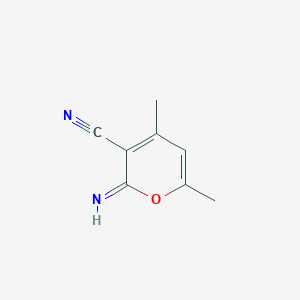
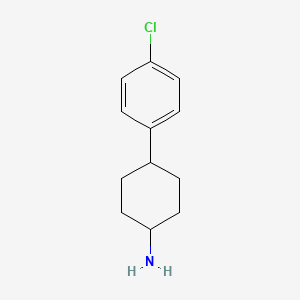
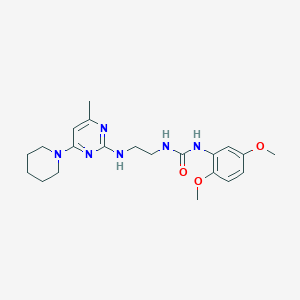
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2690594.png)
